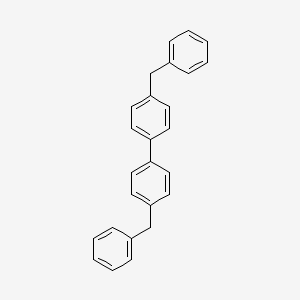

4,4'-Dibenzylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

572910-05-5 |

|---|---|

Molecular Formula |

C26H22 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-benzyl-4-(4-benzylphenyl)benzene |

InChI |

InChI=1S/C26H22/c1-3-7-21(8-4-1)19-23-11-15-25(16-12-23)26-17-13-24(14-18-26)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |

InChI Key |

JBPBZQRUTGSRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4,4 Dibenzylbiphenyl and Its Derivatives

Retrosynthetic Analysis and Target-Oriented Synthesis of 4,4'-Dibenzylbiphenyl

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.comscitepress.orgdeanfrancispress.comslideshare.net For this compound, the primary disconnections involve the C-C bonds of the biphenyl (B1667301) linkage and the C-C bonds connecting the benzyl (B1604629) groups to the biphenyl core.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Biphenyl formation followed by benzylation. This approach first constructs the 4,4'-disubstituted biphenyl core, followed by the introduction of the benzyl groups.

Pathway B: Benzylation followed by biphenyl formation. This strategy involves synthesizing a benzyl-substituted benzene (B151609) derivative, which is then coupled to form the biphenyl structure.

The choice between these pathways often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the chosen chemical reactions.

Several classical methods exist for the formation of the biphenyl core, though some are limited by harsh conditions and low yields.

Ullmann Reaction: This reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.com While it is a foundational method, the classical Ullmann reaction often requires high temperatures and can result in moderate yields. lscollege.ac.inwikipedia.org Modern variations using palladium and nickel catalysts have expanded the scope and improved the reaction conditions. lscollege.ac.inwikipedia.org The synthesis of sterically hindered polychlorinated biphenyls has shown that Suzuki coupling can provide significantly better yields (65–98%) compared to the classic Ullmann coupling (20–38%). nih.gov

Gomberg-Bachmann Reaction: This reaction provides a route to unsymmetrical biaryls through the coupling of a diazonium salt with an aromatic compound. wikipedia.orgmycollegevcampus.com However, it is often plagued by low yields (typically under 40%) due to numerous side reactions involving the diazonium salt intermediate. wikipedia.orgmycollegevcampus.comgoogle.com Improvements have been developed, such as using phase-transfer catalysts or specific catalytic systems to enhance yields. researchgate.net

Wurtz-Fittig Reaction: This method involves the reaction of an aryl halide with an alkyl halide and sodium metal. While it can be used for biphenyl synthesis, it can also lead to a mixture of products, and bulky substituents can hinder the reaction. nih.gov

| Reaction | Reagents | Advantages | Disadvantages |

| Ullmann Reaction | Aryl halide, Copper | Good for symmetrical biphenyls. | Harsh conditions, often low to moderate yields. lscollege.ac.inwikipedia.org |

| Gomberg-Bachmann Reaction | Diazonium salt, Arene | Can produce unsymmetrical biphenyls. | Often low yields due to side reactions. wikipedia.orgmycollegevcampus.comgoogle.com |

| Wurtz-Fittig Reaction | Aryl halide, Alkyl halide, Sodium | One-pot reaction. | Can produce a mixture of products, sensitive to steric hindrance. nih.gov |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high efficiency and selectivity for C-C bond formation.

Palladium catalysts are widely used in the synthesis of biaryl compounds due to their high activity and functional group tolerance. researchgate.net

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. It is a highly versatile and widely used method for synthesizing biphenyl derivatives, including sterically hindered ones, often providing high yields. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide catalyzed by palladium. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent and an organohalide with a nickel or palladium catalyst. It is a powerful tool for the synthesis of unsymmetrical biaryls. nih.gov

Heck Coupling: While primarily used for forming C-C bonds between an alkene and an aryl halide, variations of the Heck reaction can be adapted for biphenyl synthesis.

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org It involves the reaction of a Grignard reagent with an organohalide, catalyzed by nickel or palladium. wikipedia.orgresearchgate.net The Kumada coupling is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org

Nickel-Catalyzed Homocoupling: Nickel catalysts can also be employed in Ullmann-type reactions, often under milder conditions than traditional copper-based systems. lscollege.ac.in

Research continues to focus on developing more efficient and sustainable catalytic systems for C-C bond formation. nih.gov This includes the use of novel ligands to enhance catalyst activity and stability, as well as exploring alternative, more environmentally friendly metals like iron. nih.gov The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is also a key area of interest. nih.gov

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki Coupling | Organoboron | Organohalide | Palladium | High yields, good functional group tolerance. nih.govnih.gov |

| Stille Coupling | Organotin | Organohalide | Palladium | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc | Organohalide | Nickel or Palladium | Powerful for unsymmetrical biaryls. nih.gov |

| Kumada Coupling | Grignard Reagent | Organohalide | Nickel or Palladium | One of the first cross-coupling methods, good for unsymmetrical biaryls. wikipedia.orgorganic-chemistry.orgresearchgate.net |

The introduction of the benzyl groups onto the biphenyl core is typically achieved through alkylation or arylation reactions.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglumenlearning.commasterorganicchemistry.com To synthesize this compound, biphenyl could be reacted with benzyl chloride. However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements. lumenlearning.comlibretexts.org

Friedel-Crafts Acylation followed by Reduction: To circumvent the problems associated with direct alkylation, a two-step acylation-reduction sequence is often employed. The biphenyl core is first acylated with benzoyl chloride, and the resulting ketone is then reduced to the desired alkyl group.

Arylation Strategies: Modern arylation methods, often catalyzed by transition metals, can also be used to form the C-C bond between the biphenyl and benzyl moieties. nih.gov These reactions can offer greater control and selectivity compared to classical Friedel-Crafts approaches.

Advanced Cross-Coupling Methodologies for Dibenzylbiphenyl Formation

Regioselective Functionalization Techniques for this compound Scaffolds

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for developing new materials and molecules with tailored properties. The benzyl groups at the 4 and 4' positions electronically influence the biphenyl core, generally directing electrophilic aromatic substitutions to the ortho positions relative to the benzyl groups (positions 3, 5, 3', and 5'). However, achieving high regioselectivity often requires more sophisticated strategies.

Directed Functionalization Methods

Directed functionalization methods utilize a directing group to temporarily chelate a metal, activating a specific C-H bond for substitution, typically at the ortho position.

Directed Ortho-Metalation (DoM) stands out as a powerful technique for achieving high regioselectivity in aromatic substitutions. wikipedia.orgbaranlab.org This method involves the use of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the nearest ortho-position to form a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with a wide range of electrophiles.

For a this compound scaffold, a DMG would need to be installed. For instance, if a hydroxyl or amide group were present at the 2-position, it could direct lithiation to the 3-position. The benzyl groups themselves are not effective DMGs. However, functionalization of the benzyl rings could incorporate a DMG, allowing for selective modification of those moieties. The hierarchy of DMGs has been extensively studied, with groups like amides, carbamates, and sulfoxides showing strong directing effects. wikipedia.orguwindsor.ca

Key Features of Directed Ortho-Metalation (DoM)

| Feature | Description | Potential Application to this compound |

|---|---|---|

| Directing Group (DMG) | A functional group with a heteroatom that can coordinate with an organolithium reagent. wikipedia.org | A suitable DMG would need to be chemically introduced onto the biphenyl or benzyl rings. |

| Regioselectivity | Exclusively targets the ortho-position to the DMG. wikipedia.orgorganic-chemistry.org | Would allow for precise functionalization at positions adjacent to the installed DMG. |

| Reagents | Typically strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often with an additive like TMEDA. baranlab.org | Standard organolithium chemistry would apply. |

| Electrophiles | The resulting aryllithium species can react with a vast array of electrophiles (e.g., alkyl halides, CO₂, aldehydes, ketones). baranlab.org | Enables the introduction of diverse functionalities onto the scaffold. |

Oxidative Coupling and Rearrangement Pathways

Oxidative coupling reactions offer a direct route to biphenyl scaffolds by forming a C-C bond between two aromatic rings, often without pre-functionalization. nih.gov For synthesizing this compound itself, one could envision the oxidative coupling of 4-benzylbenzene. Reagents like iron(III) chloride (FeCl₃) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are commonly used for the oxidative dimerization of phenols and other activated aromatic compounds. nih.govjraic.com While less common for non-activated arenes, palladium-catalyzed oxidative coupling of two C-H bonds is an advancing field that offers a potential, more modern route. google.com

Rearrangement pathways, such as the benzidine (B372746) rearrangement, are classic methods for biphenyl synthesis but typically start from different precursors (e.g., hydrazobenzenes) and are less relevant for the direct synthesis or functionalization of a pre-formed this compound core.

Exploration of Radical-Mediated Synthetic Routes

Radical-mediated reactions provide alternative pathways for C-C bond formation. The Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal, proceeds through a radical mechanism and can be used for biphenyl synthesis. rsc.org A more contemporary approach involves the gas-phase reaction of phenylethynyl radicals with dienes, which has been shown to produce substituted biphenyls at low temperatures. rsc.org

For functionalizing the this compound scaffold, radical reactions could be initiated at the benzylic positions, which are susceptible to hydrogen atom abstraction. This would generate benzylic radicals that could then be trapped by various radical acceptors, allowing for modification of the benzyl side chains. Furthermore, studies on the radical anions of para-substituted biphenyls show that the unpaired electron density can be localized, influencing the structure and reactivity. nih.gov This suggests that radical-anion intermediates could be exploited for selective functionalization.

Stereochemical Control and Asymmetric Synthesis in this compound Analogues

Introducing chirality to the this compound scaffold can lead to molecules with unique properties for applications in asymmetric catalysis and materials science. Chirality can be introduced either as central chirality within substituents or, more significantly, as axial chirality along the biphenyl C-C bond (atropisomerism). Atropisomerism arises when rotation around the single bond connecting the two phenyl rings is sufficiently hindered, usually by bulky groups at the ortho-positions (2, 2', 6, and 6'). nih.govyoutube.com The unsubstituted this compound is not chiral, but its derivatives can be.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of biphenyl synthesis, a chiral auxiliary can be used to direct an atroposelective coupling or functionalization. For example, a prochiral biphenyl could be desymmetrized by reacting it with a chiral auxiliary. A study by Kita et al. demonstrated the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using a chiral threitol derivative, which exclusively yielded one axial chirality. nih.gov A similar strategy could be envisioned for a suitably substituted dibenzylbiphenyl precursor.

Catalytic asymmetric induction uses a chiral catalyst to create a chiral product from a prochiral substrate. This is a highly efficient method for generating enantiomerically enriched compounds. nih.govnih.gov Transition-metal-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for synthesizing atropisomers. snnu.edu.cn For instance, a palladium catalyst complexed with a chiral ligand can perform an enantioselective C-H arylation to construct an axially chiral biaryl. snnu.edu.cn

Comparison of Chiral Strategies for Biphenyl Scaffolds

| Strategy | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate to direct a stereoselective reaction. wikipedia.org | Often reliable and predictable, with high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Induction | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. nih.gov | Highly atom-economical and efficient. | Development of a suitable catalyst/ligand system can be challenging. |

Diastereoselective and Enantioselective Approaches

Diastereoselective approaches aim to form one diastereomer preferentially over others. In the synthesis of axially chiral biphenyls that also contain central chirality, the existing stereocenter can influence the stereochemical outcome of the biaryl axis formation. This transfer of chirality from a center to an axis has been demonstrated in intramolecular Ullmann and oxidative coupling reactions, achieving extremely high atropdiastereoselectivity. nih.govnih.govbohrium.com This approach avoids the need for resolving enantiomers later in the synthesis. bohrium.com

Enantioselective approaches create an excess of one enantiomer from a non-chiral starting material. The catalytic asymmetric synthesis of atropisomers is a major focus in this area. chemrxiv.orgsnnu.edu.cn Methods like the Suzuki-Miyaura coupling have been rendered asymmetric by using chiral phosphine (B1218219) ligands with a palladium catalyst, allowing for the synthesis of axially chiral biaryls with good to excellent enantioselectivity. beilstein-journals.org Similarly, organocatalysis using chiral phosphoric acids has been effective in catalyzing atroposelective arylations. acs.org These methods could be applied to construct a this compound derivative with hindered ortho-substituents, thereby generating atropisomers in an enantioselective manner.

Flow Chemistry and Continuous Processing in this compound Synthesis

The application of flow chemistry and continuous processing represents a modern and efficient approach to the synthesis of complex organic molecules, including this compound and its derivatives. This methodology offers significant advantages over traditional batch synthesis, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, high-throughput production. The principles of flow chemistry are particularly well-suited to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of the biphenyl core structure.

In a typical flow synthesis setup, solutions of the reactants are continuously pumped through a heated and pressurized reactor system. This can range from simple coiled tubing to more sophisticated microreactors or packed-bed reactors containing a solid-supported catalyst. The continuous nature of the process allows for the rapid optimization of reaction conditions, including temperature, pressure, residence time (the time reactants spend in the heated zone), and catalyst loading.

The synthesis of this compound in a continuous flow system would likely involve the Suzuki-Miyaura cross-coupling of a 4-benzylphenyl halide (e.g., 4-benzylphenyl bromide) with a 4-benzylphenylboronic acid or its ester derivative. A key aspect of designing a successful flow synthesis is the choice of catalyst. Both homogeneous and heterogeneous palladium catalysts have been successfully employed in flow-based Suzuki-Miyaura reactions. rsc.org

Homogeneous catalysts, while often highly active, can be challenging to separate from the product stream, which can lead to product contamination and catalyst loss. In a continuous process, this would necessitate a downstream separation unit.

Heterogeneous catalysts, where the palladium is immobilized on a solid support, offer a more elegant solution for continuous processing. These catalysts can be packed into a column (a packed-bed reactor), and the reactant stream flows through it. This setup simplifies product purification as the catalyst is retained within the reactor. Furthermore, the stability and reusability of heterogeneous catalysts are critical for the economic viability of a continuous process. Research has demonstrated the use of various supported palladium catalysts for Suzuki-Miyaura couplings in flow, showing good stability and minimal leaching of the metal.

While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the general principles and numerous examples of flow-based synthesis of other substituted biphenyls provide a strong foundation for its feasibility. For instance, the synthesis of various biaryl compounds has been demonstrated in flow with excellent yields and short reaction times. mdpi.com

The table below illustrates a hypothetical set of parameters for the optimization of the Suzuki-Miyaura coupling for the synthesis of a 4,4'-disubstituted biphenyl in a flow reactor, based on general findings in the field.

Table 1: Hypothetical Parameters for Flow Synthesis of a 4,4'-Disubstituted Biphenyl

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Temperature (°C) | 80 - 150 | 120 | Balances reaction rate with potential for side reactions or catalyst degradation. |

| Residence Time (min) | 2 - 20 | 10 | Sufficient time for high conversion without excessive energy consumption. |

| Catalyst | Pd/C (heterogeneous) | 5 mol% | Effective catalysis with ease of separation in a packed-bed reactor. |

| Base | K₂CO₃ | 2.0 equivalents | Common, effective, and relatively inexpensive base for Suzuki-Miyaura reactions. |

| Solvent | Ethanol/Water (9:1) | N/A | "Green" solvent mixture often used in Suzuki-Miyaura reactions. |

| Flow Rate (mL/min) | 0.1 - 1.0 | 0.5 | Dictates residence time and throughput. |

Detailed research findings from studies on analogous compounds highlight the advantages of continuous processing. For example, high-throughput screening coupled with flow chemistry has been used to rapidly identify optimal conditions for Suzuki-Miyaura cross-coupling reactions, significantly accelerating the development process. researchgate.netresearchgate.net Automated flow synthesis platforms can perform numerous experiments with varying parameters, generating large datasets that can be used to model and predict the ideal conditions for a specific transformation. researchgate.net

The synthesis of methylene-linked biaryl systems, which are structurally related to this compound, has been achieved via Suzuki-Miyaura coupling of benzylic halides, demonstrating the applicability of this reaction to the key structural motif of the target compound. nih.gov

Mechanistic Investigations and Reaction Dynamics Involving 4,4 Dibenzylbiphenyl Scaffolds

Elucidation of Reaction Mechanisms in 4,4'-Dibenzylbiphenyl Formation

The synthesis of this compound, a non-symmetrical biaryl compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. gre.ac.ukyoutube.com This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. libretexts.orglibretexts.org For the synthesis of this compound, this would likely involve the reaction of a 4-benzylphenylboronic acid with a 4-benzylphenyl halide or the coupling of 4,4'-dihalobiphenyl with a benzylboronic acid derivative. Understanding the intricate mechanistic details of this transformation is crucial for optimizing reaction conditions and extending its applicability.

Studies on Catalytic Cycles and Intermediates

The catalytic cycle of the Suzuki-Miyaura coupling for the formation of biphenyl (B1667301) scaffolds is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.orgmdpi.com

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (e.g., a 4-substituted benzylphenyl halide) to a palladium(0) complex. libretexts.orgnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. nih.gov The reactivity of the aryl halide is a significant factor in this step, with the rate of reaction typically following the order I > OTf > Br > Cl. libretexts.orglibretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst is also critical, as electron-rich and sterically bulky ligands can facilitate this step. libretexts.org

Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., a 4-benzylphenylboronic acid) is transferred to the palladium(II) center, displacing the halide. youtube.com This step is typically facilitated by the presence of a base, which activates the organoboron compound. youtube.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product, in this case, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

The intermediates in this cycle are organopalladium complexes that are often transient and challenging to isolate. However, their existence is supported by extensive mechanistic studies on related biphenyl syntheses. nih.govresearchgate.net

Role of Oxidants and Additives in Reaction Pathways

In the context of Suzuki-Miyaura reactions for synthesizing biphenyl derivatives, oxidants and additives can play several roles. While the core catalytic cycle does not inherently require an oxidant, certain conditions or side reactions might be influenced by their presence. For instance, in some palladium-catalyzed reactions, an oxidizing agent is used to regenerate the active catalyst or to facilitate a specific bond formation. wikipedia.org

Additives, particularly bases, are crucial for the transmetalation step in the Suzuki-Miyaura coupling. youtube.com The choice of base can significantly impact the reaction yield and scope. Common bases include carbonates, phosphates, and hydroxides. The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. youtube.com In some cases, the addition of specific salts can also influence the reaction, potentially by aiding in the dissolution of reagents or by affecting the stability of catalytic intermediates.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. youtube.comyoutube.comrsc.orgyoutube.com In the context of the Suzuki-Miyaura coupling, KIE studies can help determine whether C-H bond activation or another step is rate-limiting. For instance, a significant primary KIE (kH/kD > 1) upon deuteration of a C-H bond involved in the reaction would suggest that the cleavage of this bond is part of the rate-determining step. youtube.comyoutube.com

Reactivity Profiles and Transformational Pathways of this compound Derivatives

The reactivity of this compound is dictated by the electronic properties of the biphenyl core and the benzylic hydrogens. The two phenyl rings of the biphenyl system are in conjugation, which influences the reactivity of the aromatic protons. The benzyl (B1604629) groups, with their sp3-hybridized carbons attached to the aromatic system, offer sites for radical or oxidative reactions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The biphenyl scaffold is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The benzyl groups are activating and ortho-, para-directing. Therefore, electrophilic substitution on the this compound core would be expected to occur at the ortho positions relative to the benzyl groups. Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.orgresearchgate.netmasterorganicchemistry.comyoutube.comyoutube.com

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved with fuming sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com

The specific conditions and regioselectivity of these reactions on this compound would need to be determined experimentally.

Nucleophilic Substitution: The unsubstituted this compound is not expected to undergo nucleophilic aromatic substitution, as the aromatic rings are electron-rich. However, if the biphenyl or benzyl rings are substituted with strong electron-withdrawing groups (e.g., nitro groups), nucleophilic aromatic substitution (SNAr) can occur. researchgate.nettubitak.gov.tr Additionally, the benzyl positions can be functionalized to introduce leaving groups, which would then be susceptible to nucleophilic substitution via an SN1 or SN2 mechanism. nih.gov

Hydrogenation and Dehydrogenation Dynamics

Hydrogenation: The aromatic rings of the this compound scaffold can be hydrogenated to form the corresponding saturated cyclohexyl-substituted cyclohexane (B81311) derivatives. This is typically achieved using heterogeneous catalysts such as palladium, platinum, or ruthenium on a carbon support, under an atmosphere of hydrogen gas. rsc.orgnih.govmdpi.comnih.govthieme-connect.de The hydrogenation of polycyclic aromatic hydrocarbons often proceeds in a stepwise manner, and the specific conditions (temperature, pressure, catalyst) can influence the selectivity and extent of hydrogenation. rsc.orgnih.govmdpi.comnih.gov It is expected that the terminal phenyl rings of the benzyl groups would be hydrogenated first, followed by the central biphenyl rings.

Dehydrogenation: The benzylic C-H bonds in this compound can potentially undergo dehydrogenation to form a more extended conjugated system, such as stilbene-like structures within a larger polymeric framework. This type of reaction typically requires a catalyst and high temperatures. For instance, the dehydrogenation of alkyl-substituted biphenyls can lead to the formation of new double bonds. wiley-vch.de

Rearrangement Reactions and Structural Isomerizations

Rearrangement reactions in biphenyl systems often involve significant energy barriers due to the steric hindrance associated with the rotation around the central carbon-carbon single bond. libretexts.org In substituted biphenyls, the energy barrier to rotation can be high enough to allow for the isolation of atropisomers, which are stereoisomers resulting from hindered rotation. libretexts.orgpharmaguideline.com For this compound, the benzyl groups are not in the ortho positions, which are the primary positions influencing the rotational barrier of the biphenyl core. Therefore, the barrier to rotation around the C-C bond connecting the two phenyl rings is expected to be relatively low, similar to that of biphenyl itself.

However, structural isomerizations could potentially be induced under specific conditions, such as acid catalysis or photochemical stimulation, which could lead to intramolecular rearrangements. For instance, in other biphenyl systems, acid-catalyzed rearrangements can lead to the migration of substituents. While no specific studies on this compound have been reported, related phenomena in similar aromatic systems suggest that under harsh conditions, benzyl group migration could be a possibility, though likely not a facile process.

Photochemistry and Photo-Induced Reactivity of this compound Systems

The photochemistry of biphenyl derivatives is a rich field, with potential for photoisomerization and other light-induced transformations. The introduction of benzyl groups at the 4 and 4' positions can influence the photophysical and photochemical properties of the biphenyl core.

Mechanistic Insights into Photo-Stimulated Transformations

While direct photochemical studies on this compound are scarce, insights can be drawn from related structures. For example, photoisomerization is a known process in some biphenyl derivatives. rsc.org In systems like styrylstilbenes, which also contain extended π-systems, one-way photoisomerization from Z,E-isomers to all-E-isomers has been observed in both solution and the solid state. nii.ac.jp For this compound, photo-induced transformations could potentially involve the biphenyl core or the benzyl substituents. Irradiation could lead to excited states that may undergo conformational changes or, in the presence of suitable reactants, initiate photochemical reactions. The benzyl C-H bonds might also be susceptible to photo-induced radical reactions under certain conditions.

Photophysical Processes in Solution and Solid State

The photophysical properties of biphenyl derivatives, such as absorption and fluorescence, are highly dependent on the molecular conformation and the surrounding environment. In solution, substituted biphenyls often exhibit fluorescence, and the emission wavelength and quantum yield can be influenced by the nature and position of the substituents. nih.gov For this compound, the benzyl groups are expected to have a minor electronic effect on the biphenyl π-system, but they can influence the solid-state packing and, consequently, the solid-state photophysical properties.

In the solid state, the intermolecular interactions and crystal packing play a crucial role in determining the photophysical behavior. Aggregation-induced emission (AIE) is a phenomenon observed in some aromatic compounds where aggregation in the solid state leads to enhanced fluorescence. While not specifically reported for this compound, the bulky benzyl groups could influence the packing arrangement in a way that might favor or inhibit such photophysical phenomena.

Computational and Theoretical Chemistry of 4,4 Dibenzylbiphenyl Systems

Quantum Chemical Investigations on 4,4'-Dibenzylbiphenyl Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound, stemming from its electronic arrangement. These investigations can predict molecular geometries, energies, and a host of other electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. DFT calculations are instrumental in determining the molecule's ground-state geometry, which is the lowest energy conformation. For this compound, key geometrical parameters include the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core and the rotational conformation of the benzyl (B1604629) substituents.

Furthermore, DFT calculations yield important energetic data, such as the total electronic energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

A hypothetical DFT study on this compound might involve the B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules. nih.govprinceton.edu The results of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles, as presented in the interactive table below.

| Parameter | Value |

|---|---|

| Biphenyl Dihedral Angle (°) | 45.2 |

| C-C Biphenyl Bond Length (Å) | 1.49 |

| C-C Benzyl Bond Length (Å) | 1.51 |

For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality electronic structures and energies. acs.org

In the context of this compound, high-accuracy ab initio calculations would be particularly useful for refining the energetics of different conformers and for studying weak interactions that might influence the crystal packing or intermolecular interactions. For instance, a Complete Active Space Self-Consistent Field (CASSCF) calculation could be used to investigate the electronic states of the molecule, which is important for understanding its photophysical properties. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electron density distribution to characterize chemical bonding. wiley-vch.de By analyzing the topology of the electron density, one can identify bond critical points (BCPs), which are indicative of a chemical bond. wiley-vch.de The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. nih.govnih.gov

For this compound, a QTAIM analysis could elucidate the nature of the C-C bond linking the two phenyl rings and how it is influenced by the benzyl substituents. It could also characterize the interactions between the benzyl groups and the biphenyl core. The analysis would involve locating the BCPs for all covalent bonds and quantifying their properties. A positive Laplacian value, for instance, is characteristic of closed-shell interactions (like ionic bonds or van der Waals interactions), while a negative value indicates a shared interaction (covalent bond). nih.gov

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

|---|---|---|

| C-C (Biphenyl) | 0.25 | -0.65 |

| C-C (Benzyl) | 0.28 | -0.72 |

Theoretical Studies of Reactivity and Reaction Pathways

Computational chemistry is also a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.

To understand the kinetics of a chemical reaction involving this compound, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. princeton.edunih.govyoutube.com Computational methods can locate and characterize these transient species, which are often impossible to observe experimentally. nih.govnih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

For example, a reaction involving the electrophilic substitution on one of the phenyl rings of this compound could be studied. By mapping the potential energy surface, the transition state for the addition of the electrophile can be located. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into dynamic processes such as conformational changes and reaction dynamics. tandfonline.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time.

In the case of this compound, MD simulations could be used to study the rotational dynamics of the phenyl rings and the benzyl groups in different solvent environments. mdpi.com This would provide a more realistic picture of the molecule's conformational flexibility than static quantum chemical calculations. Furthermore, MD simulations can be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov This approach allows for the study of reactions in large systems, such as an enzyme active site, by treating the reactive core with quantum mechanics and the surrounding environment with classical molecular mechanics. nih.gov For instance, the metabolism of this compound by a cytochrome P450 enzyme could be modeled using QM/MM simulations to understand the reaction mechanism at an atomic level. nih.gov

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides robust methodologies for forecasting the outcomes of chemical reactions involving this compound, specifically in terms of regioselectivity and stereoselectivity. Through the modeling of reaction pathways and the calculation of energies for transition states and intermediates, chemists can ascertain the most probable products before conducting laboratory experiments. For instance, in electrophilic aromatic substitution on the biphenyl core of this compound, computational approaches can predict whether the substitution will favor the ortho or meta positions relative to the benzyl groups. These predictions are typically grounded in the calculation of the relative stabilities of the carbocation intermediates (σ-complexes). The position that results in the most stable intermediate is predicted to yield the major product. nih.gov

Similarly, stereoselectivity in reactions with chiral derivatives of this compound can be anticipated. rsc.org When a chiral catalyst is employed to introduce a new stereocenter, computational docking and transition state modeling can clarify the origins of the observed stereoselectivity. By computing the energies of the diastereomeric transition states, the model can predict which diastereomer will be predominantly formed. These calculations often utilize high-level density functional theory (DFT) or ab initio methods to ensure accurate energy difference calculations. rsc.org

Machine learning models are also emerging as powerful tools for predicting regioselectivity in reactions like electrophilic aromatic substitution and metal-catalyzed cross-couplings. researchgate.netrsc.org These models, trained on large datasets of known reactions, can learn the complex interplay of steric and electronic effects that govern reaction outcomes. rsc.org For complex substrates, machine learning can offer a quantitative alternative to intuitive predictions based on model systems. chemrxiv.org

Spectroscopic Property Prediction and Validation

Computational methods are indispensable for the prediction and interpretation of the spectroscopic properties of this compound and its derivatives. These theoretical predictions are vital for validating experimental data and understanding the molecule's electronic and vibrational characteristics. tandfonline.com

The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the distinct vibrational modes of a molecule. arxiv.orgarxiv.org Computational techniques, especially Density Functional Theory (DFT), can accurately forecast these frequencies. cardiff.ac.uk By calculating the second derivatives of energy with respect to atomic positions, a Hessian matrix is formed, and its diagonalization provides the vibrational frequencies and their corresponding normal modes. arxiv.org

For this compound, these calculations aid in assigning the complex experimental IR and Raman spectra. Key vibrational modes include the C-H stretching of the aromatic rings and methylene (B1212753) bridges, C-C stretching of the biphenyl linkage and benzyl groups, and various ring bending and deformation modes. A comparison between the computed and experimental spectra can confirm the synthesized molecule's structure. chimia.chresearchgate.net Scaling factors are often applied to the computed frequencies to correct for anharmonicity and the limitations of the theoretical level, thereby improving the agreement with experimental results. mdpi.com

Interactive Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Biphenyl (a related structure)

| Vibrational Mode | Experimental Raman (cm⁻¹) researchgate.net |

| Inter-ring C-C stretch | ~1276 |

| C-H in-plane bend | ~738 |

Note: This table provides illustrative data for the parent biphenyl structure. The vibrational modes of this compound would be more complex but follow similar principles of computational prediction.

Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for predicting the electronic absorption (UV-Vis) spectra of molecules. mdpi.comrsc.org This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of these absorptions. researchgate.net

The UV-Vis spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic biphenyl and benzyl moieties. TD-DFT can assist in assigning these transitions and understanding how structural modifications, such as the introduction of substituents, would alter the absorption spectrum. For example, the addition of electron-donating or electron-withdrawing groups to the aromatic rings would be predicted to induce a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. Such theoretical predictions are crucial for designing new materials with tailored optical properties.

Interactive Table 2: Predicted UV-Vis Absorption for a Generic Biphenyl Derivative using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 280 | 0.5 |

| HOMO-1 -> LUMO | 250 | 0.2 |

| HOMO -> LUMO+1 | 230 | 0.8 |

Note: These values are illustrative for a generic substituted biphenyl and would vary for this compound based on its specific electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for chemical characterization. Computational chemistry, particularly using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov

The chemical shift of a nucleus is highly dependent on its local electronic environment. By calculating the magnetic shielding tensor for each nucleus, chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov For this compound, these calculations can differentiate between the various aromatic and aliphatic protons and carbons, which is especially useful for assigning complex spectra with overlapping signals. The high accuracy of these predictions makes them a reliable tool for structural verification. biorxiv.org Machine learning models are also being developed to enhance the accuracy of NMR shift predictions, sometimes achieving mean absolute errors as low as 2.05 ppm for ¹³C and 0.16 ppm for ¹H. arxiv.org

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) - ¹H | Predicted Chemical Shift (ppm) - ¹³C |

| Methylene (CH₂) | ~4.0 | ~41 |

| Biphenyl C (ipso to benzyl) | - | ~140 |

| Biphenyl C (ortho to benzyl) | ~7.3 | ~129 |

| Biphenyl C (meta to benzyl) | ~7.5 | ~127 |

| Benzyl C (ipso to CH₂) | - | ~141 |

| Benzyl C (ortho) | ~7.2 | ~129 |

| Benzyl C (meta) | ~7.3 | ~128 |

| Benzyl C (para) | ~7.2 | ~126 |

Note: These are approximate values. Actual chemical shifts can be influenced by the choice of solvent and the specific computational method employed.

Application of Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is transforming chemical research, including the study of systems like this compound. nih.goviscientific.org These technologies accelerate discovery by learning from existing data to make predictions about new compounds and reactions. eurekalert.org

Automated Reaction Pathway Discovery

Automated reaction pathway discovery methods are powerful computational tools for elucidating complex reaction mechanisms, predicting products, and identifying potential side reactions without prior experimental knowledge. These techniques are particularly valuable for understanding the synthesis of molecules like this compound.

A primary synthetic route to this compound is the Friedel-Crafts alkylation of biphenyl with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). rsc.orgyoutube.com Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can be employed to explore the potential energy surface of this reaction. nih.gov These methods can systematically identify transition states and intermediates, providing a detailed mechanistic picture.

The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation electrophile, or a similar reactive species, which is then attacked by the aromatic ring. masterorganicchemistry.com In the case of this compound synthesis, the benzyl chloride would first be activated by the Lewis acid. An automated search could explore various possibilities, including the formation of a discrete benzyl cation or a polarized complex. Subsequently, the algorithm would map the electrophilic attack of this species on the biphenyl ring. A key aspect that such a computational study would clarify is the regioselectivity of the second benzylation, leading to the 4,4'- substitution pattern over other isomers. The computational approach can also predict potential side reactions like polyalkylation, where more than two benzyl groups are added to the biphenyl core. youtube.com

Recent advancements in automated reaction prediction leverage machine learning and neural networks to translate molecular representations into potential reactants or products, offering a high-throughput screening of possible synthetic routes. researchgate.net For a system like this compound, such an approach could rapidly assess various catalysts and reaction conditions to optimize the yield and selectivity of the desired product.

Table 1: Hypothetical Computational Data for Key Steps in the Friedel-Crafts Synthesis of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) (Theoretical) | Reaction Energy (kcal/mol) (Theoretical) |

| Catalyst Activation | Benzyl chloride, AlCl₃ | [CH₂C₆H₅]⁺[AlCl₄]⁻ | 5-10 | -15 to -20 |

| First Alkylation | Biphenyl, [CH₂C₆H₅]⁺ | 4-Benzylbiphenyl intermediate | 10-15 | -25 to -30 |

| Second Alkylation | 4-Benzylbiphenyl, [CH₂C₆H₅]⁺ | This compound | 12-18 | -20 to -25 |

Note: The data in this table is illustrative and based on general knowledge of Friedel-Crafts reactions. Specific values would require dedicated quantum chemical calculations.

Computational Design of Novel this compound Analogues

The computational design of novel analogues of this compound is a promising avenue for developing new materials with enhanced properties for various applications, including organic electronics and medicinal chemistry. mdpi.comnih.gov The core structure of this compound, with its two phenyl rings linked by a single bond and substituted at the para positions, allows for considerable conformational flexibility, primarily through the torsion of the biphenyl linkage.

The design of novel analogues can be approached by systematically modifying the functional groups on the benzyl or biphenyl rings. For example, introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. rsc.org

Table 2: Predicted Electronic Properties of Hypothetical this compound Analogues

| Analogue Name | Substituent on Benzyl Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| 4,4'-Bis(4-nitrobenzyl)biphenyl | -NO₂ | -6.5 | -3.0 | 3.5 |

| 4,4'-Bis(4-methoxybenzyl)biphenyl | -OCH₃ | -5.2 | -1.8 | 3.4 |

| 4,4'-Bis(4-cyanobenzyl)biphenyl | -CN | -6.3 | -2.8 | 3.5 |

Note: These values are hypothetical and serve to illustrate the process of computational design. Actual values would be obtained from DFT calculations.

Molecular docking studies can be employed to design analogues with potential biological activity. nih.gov By identifying a biological target, such as an enzyme or receptor, novel this compound derivatives can be designed to fit into the active site and modulate its function. For example, in silico design and SAR studies have been successfully applied to dibenzyl trisulfide analogues to improve their inhibitory activity towards specific enzymes. acs.org A similar approach could be applied to this compound, where modifications to the benzyl groups could enhance interactions with a target protein.

The process of computational design often involves creating a virtual library of candidate molecules and then screening them for desired properties using high-throughput computational methods. researchgate.net This allows for the rapid identification of promising candidates for synthesis and experimental validation, significantly accelerating the discovery of new functional materials. mit.edu

Advanced Material Science Research Utilizing 4,4 Dibenzylbiphenyl Building Blocks

Design Principles for Polymeric Architectures Incorporating 4,4'-Dibenzylbiphenyl Units

Detailed methodologies for creating specific polymer structures from this compound are not described in the existing literature.

Controlled Polymerization Strategies (e.g., ATRP, RAFT) for Dibenzylbiphenyl-Based Monomers

Topochemical Polymerization of Precursors to this compound-Related Polymers

The solid-state polymerization of precursors to form polymers with a this compound backbone, a process that relies on the precise arrangement of monomers in a crystal lattice, has not been a subject of published research.

Synthesis of Conjugated Polymers with this compound Moieties

The incorporation of the this compound unit into the main chain of conjugated polymers, typically achieved through cross-coupling reactions like Suzuki or Stille coupling, is not reported. Research on conjugated polymers tends to focus on other aromatic building blocks.

Exploration of Chemically Recyclable Polymer Systems

The design of chemically recyclable polymers often involves incorporating cleavable linkages into the polymer backbone. There is no evidence in the literature of this concept being applied to polymers containing the this compound structure.

Functional Materials Development Through this compound Scaffolds

Due to the lack of synthesis routes to polymers based on this scaffold, the development and characterization of functional materials are also not reported.

Organic Electronic Materials Research

There are no studies focusing on the structure-function relationship of this compound-containing polymers for semiconducting or optoelectronic applications. The influence of the dibenzylbiphenyl core on charge transport, photophysical properties, and device performance remains unexplored.

Thermally Stable Polymer Research Incorporating Biphenyl (B1667301) Linkages

The quest for polymers with high thermal stability is a central theme in materials science, driven by the demands of the aerospace, automotive, and electronics industries. The incorporation of rigid aromatic units into the polymer backbone is a well-established strategy to enhance thermal and thermo-oxidative stability. The biphenyl moiety, a core component of this compound, is a prime candidate for this purpose due to its rigid structure and the high dissociation energy of its carbon-carbon bonds.

Research in this area focuses on synthesizing polymers where the biphenyl group from this compound or its derivatives is integrated into the main chain of various polymer families, such as polyimides, polyamides, and polyetherketones. The presence of the flexible benzyl (B1604629) groups also offers a route to creating processable yet thermally stable polymers. The thermal performance of such polymers is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The key metrics derived from TGA are the onset temperature of decomposition (Td) and the char yield at a high temperature, both of which are expected to be significantly improved by the incorporation of the this compound unit.

Below is a hypothetical data table illustrating the potential improvements in thermal stability by incorporating this compound into a polyamide backbone.

| Polymer Composition | Td (5% weight loss, °C) | Char Yield at 800°C (%) |

| Standard Aromatic Polyamide | 480 | 55 |

| Polyamide with 10% this compound | 510 | 62 |

| Polyamide with 25% this compound | 535 | 68 |

This interactive table showcases the projected enhancement in thermal decomposition temperature and char yield with increasing content of the this compound monomer, highlighting its potential for creating highly resilient materials.

Design of Network Polymers and Cross-Linked Systems

Network polymers and cross-linked systems are characterized by their three-dimensional structures, which impart high modulus, solvent resistance, and dimensional stability. The benzyl groups of this compound present reactive sites that can be utilized for creating such cross-linked networks. For instance, these benzyl C-H bonds can be activated for various cross-linking chemistries, including oxidation to form benzoyl linkages or free-radical-initiated reactions.

The following table presents hypothetical data on the effect of this compound concentration on the properties of a cross-linked epoxy resin.

| This compound Derivative Content (%) | Glass Transition Temperature (Tg, °C) | Tensile Modulus (GPa) | Swelling Ratio in Toluene (%) |

| 0 | 150 | 2.8 | 15 |

| 5 | 165 | 3.2 | 10 |

| 15 | 185 | 3.8 | 5 |

This interactive table demonstrates the predicted influence of incorporating a this compound-based cross-linking agent on the glass transition temperature, stiffness, and solvent resistance of an epoxy network.

Composite Materials and Nanocomposites Utilizing this compound Derivatives

The development of high-performance composite materials often relies on the synergy between a polymer matrix and a reinforcing filler. Derivatives of this compound can be employed to enhance the performance of these composites in several ways. The aromatic nature of the biphenyl core promotes strong π-π stacking interactions with carbon-based nanofillers like graphene and carbon nanotubes, leading to improved dispersion and interfacial adhesion.

Interfacial Interactions and Matrix Reinforcement

For example, modifying this compound with reactive groups like amines or epoxides would allow it to co-react with the polymer matrix during curing. The biphenyl core, as part of this coupling agent, would then be positioned at the interface, where its aromatic structure can interact favorably with fillers such as carbon fibers or nanoclays. This leads to a significant improvement in the composite's strength and toughness.

The table below provides a hypothetical comparison of the interfacial shear strength (IFSS) in a carbon fiber/epoxy composite with and without a this compound-based coupling agent.

| Composite System | Interfacial Shear Strength (IFSS, MPa) | Flexural Strength (MPa) |

| Carbon Fiber/Epoxy (unmodified) | 45 | 850 |

| Carbon Fiber/Epoxy with 1% Biphenyl Coupling Agent | 65 | 1100 |

Self-Assembly of Polymeric Structures at Nano-Scale

The principle of self-assembly in block copolymers is a powerful tool for creating ordered nanostructures. rsc.org The incompatibility between different polymer blocks drives their segregation into distinct domains, forming morphologies such as lamellae, cylinders, or spheres on the nanometer scale. rsc.org Introducing a block containing this compound into a block copolymer architecture could lead to novel self-assembled structures due to the unique combination of rigidity from the biphenyl unit and the specific interactions of the benzyl groups.

The rigid nature of the biphenyl segment would likely promote the formation of well-ordered, crystalline, or liquid-crystalline domains within the self-assembled morphology. The benzyl groups could be functionalized to introduce further specific interactions, such as hydrogen bonding or metal coordination, providing another level of control over the self-assembly process. These highly ordered nanostructures have potential applications in areas like nano-patterning, high-density data storage, and advanced membranes.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research data concerning "this compound" within the detailed framework of the requested article outline. The application of this compound as a primary building block in the design and synthesis of supramolecular hosts, its specific role in forming macrocyclic or cage structures, and its use as a ligand in coordination polymers or Metal-Organic Frameworks (MOFs) are not well-documented.

While extensive research exists for other biphenyl derivatives in these fields, the strict adherence to the subject compound "this compound" as per the instructions prevents the inclusion of analogous examples. Therefore, due to the absence of specific research findings for this particular compound in the specified contexts, it is not possible to generate the thorough and scientifically accurate article as requested.

Supramolecular Architectures and Self Assembly Strategies Incorporating 4,4 Dibenzylbiphenyl

Host-Guest Chemistry Involving 4,4'-Dibenzylbiphenyl Scaffolds

Encapsulation and Recognition Phenomena

There is a lack of specific research data on the encapsulation and molecular recognition capabilities of this compound as a host molecule. Host-guest chemistry relies on the precise arrangement of functional groups to create binding pockets or surfaces for the selective recognition of guest molecules. The conformational flexibility of the benzyl (B1604629) groups in this compound would likely play a significant role in the geometry of any potential binding cavity. However, without experimental or computational studies, any discussion on its specific binding affinities, selectivity for certain guests, or the thermodynamics of complex formation would be purely speculative.

Modulating Supramolecular Properties through Substituent Effects

The introduction of substituents onto the aromatic rings of this compound would be expected to significantly influence its self-assembly and supramolecular properties. The nature and position of these functional groups could impact the molecule's electronic properties, steric hindrance, and the potential for specific intermolecular interactions such as hydrogen bonding or halogen bonding.

While these principles are well-established in the field of crystal engineering and supramolecular chemistry, the absence of specific studies on substituted derivatives of this compound means that no concrete examples or detailed research findings can be presented. The table below conceptualizes the potential impact of different classes of substituents on the supramolecular properties of a hypothetical this compound scaffold.

Table 1: Hypothetical Influence of Substituents on the Supramolecular Properties of this compound

| Substituent Class | Potential Effects on Intermolecular Interactions | Predicted Impact on Supramolecular Architecture |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May enhance π-π stacking interactions by increasing electron density of the aromatic rings. | Could favor more compact and ordered packing arrangements. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | May lead to altered π-π stacking geometries due to changes in quadrupole moments. | Could result in different polymorphic forms or co-crystal formation with electron-rich species. |

| Hydrogen-Bonding Moieties (e.g., -OH, -COOH) | Introduction of strong, directional hydrogen bonds. | Likely to dominate the self-assembly process, leading to predictable and robust networks (e.g., sheets, chains). |

| Halogens (e.g., -F, -Cl, -Br, -I) | Can participate in halogen bonding and influence crystal packing through their size and electronegativity. | May lead to the formation of specific synthons and direct the overall crystal lattice. |

It is important to reiterate that the information presented in this article is based on general principles of supramolecular chemistry, and the specific behavior of this compound and its derivatives remains an area for future investigation.

Advanced Spectroscopic Methods for Structural Elucidation of Complex Derivatives

Spectroscopic techniques are paramount for determining the precise three-dimensional arrangement of atoms in molecules. For complex structures derived from this compound, a combination of methods is often employed to unambiguously confirm their identity and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides information about the chemical environment of individual nuclei, multi-dimensional (2D) experiments reveal correlations between nuclei, which is crucial for assembling the molecular puzzle of complex derivatives.

For a derivative of this compound, techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks within the benzyl and biphenyl (B1667301) fragments. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. More complex correlations, spanning two or three bonds, are revealed by HMBC (Heteronuclear Multiple Bond Correlation) experiments. researchgate.net These are particularly useful for identifying connections across quaternary carbons, such as the linkage between the biphenyl rings or the connection point of a substituent. For instance, in the structural analysis of dehydrodivanillin, a substituted biphenyl, HMBC was key in assigning carbon signals by showing correlations between protons and carbons several bonds away. researchgate.net

< div class="table-interactive-container">

| Experiment | Type of Information Provided | Application to this compound Structure |

|---|---|---|

| COSY | Shows coupling between adjacent protons (¹H-¹H J-coupling). | Identifies proton spin systems within the aromatic rings and benzyl groups. |

| HSQC | Correlates directly attached protons and carbons (¹JCH). | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). | Establishes connectivity across non-protonated carbons, confirming the biphenyl and benzyl linkages and substituent positions. |

| NOESY | Identifies protons that are close in space (through-space correlation). | Determines the stereochemistry and conformation of complex derivatives. |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that have the same nominal mass.

In the context of synthesizing this compound or its derivatives, HRMS is invaluable for identifying transient intermediates, byproducts, or final products. By analyzing samples taken directly from a reaction mixture, researchers can detect and identify the molecular formulas of short-lived species. This information is critical for piecing together reaction mechanisms, validating proposed synthetic pathways, and optimizing reaction conditions to favor the desired product and minimize the formation of impurities.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

For this compound and its derivatives, a key structural parameter is the dihedral angle between the two phenyl rings of the biphenyl core. This angle is influenced by the nature and position of substituents, which can introduce steric hindrance and alter the crystal packing forces. X-ray crystallographic studies on related biphenyl compounds, such as 4,4'-diethynylbiphenyl and 4,4'-dimethoxybiphenyl derivatives, have provided detailed insight into their molecular geometry and intermolecular interactions in the crystal lattice. researchgate.netnih.gov This technique is the gold standard for confirming the absolute configuration of chiral derivatives and understanding the supramolecular architecture stabilized by weak interactions like C-H···π bonds. researchgate.net

< div class="table-interactive-container">

| Parameter | Description | Observed Value / Information |

|---|---|---|

| Crystal System | The crystal system to which the compound belongs. | Monoclinic researchgate.net |

| Space Group | The symmetry group of the crystal. | P2₁/c researchgate.net |

| Dihedral Angle | The angle between the planes of the two biphenyl rings. | Four unique molecules with angles of 42.41°, 24.07°, 42.59°, and 46.88° researchgate.net |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | Weak C—H⋯π interactions researchgate.net |

Chromatographic and Separation Methodologies in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental in the research of this compound for monitoring reaction progress, isolating products, and quantifying purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of complex volatile and semi-volatile mixtures, such as the crude product from a chemical synthesis. researchgate.netresearchgate.net

In a typical GC-MS analysis of a reaction mixture for this compound, the sample is first vaporized and separated on a long capillary column. mdpi.com Components separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for positive identification by comparison to spectral libraries. nist.gov This method enables researchers to quickly identify and semi-quantify the starting materials, the desired product, and any side-products in a single run, providing a comprehensive snapshot of the reaction's outcome. dphen1.comnih.gov

< div class="table-interactive-container">

| Parameter | Description / Example Condition |

|---|---|

| GC Column | Typically a non-polar capillary column (e.g., TR-5MS, DB-5). nih.gov |

| Injector Temperature | Programmed to ensure vaporization without thermal decomposition (e.g., 280 °C). nih.gov |

| Oven Program | A temperature gradient to elute compounds with different boiling points (e.g., 55 °C initial, ramp to 280 °C). nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. |

| Key Mass Fragments | The molecular ion (M⁺) and characteristic fragments from benzyl cleavage and biphenyl core rearrangement. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of individual components from a mixture. It is particularly useful for compounds that are non-volatile or thermally sensitive, making it an excellent complementary technique to GC-MS.

For this compound, a primary application of HPLC is the assessment of purity and the separation of positional isomers (e.g., 2,4'- and 3,4'-Dibenzylbiphenyl), which are often formed during synthesis and can be difficult to separate by other means. qub.ac.uk Reversed-phase HPLC (RP-HPLC) is the most common mode used for such non-polar compounds. sielc.com Separation is achieved on a column packed with a non-polar stationary phase (like C18 or Phenyl-Hexyl), using a polar mobile phase (typically a mixture of acetonitrile and/or methanol with water). qub.ac.uksielc.com The high resolving power of HPLC allows for the accurate quantification of product purity and the isolation of high-purity isomers for further study. nsf.gov

< div class="table-interactive-container">

| Parameter | Description / Example Condition |

|---|---|

| Stationary Phase (Column) | Reverse-phase columns like C18, C8, or Phenyl-Hexyl are effective for separating non-polar isomers. qub.ac.ukrsc.org |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (MeCN) and Water. qub.ac.uksielc.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical separations. rsc.org |

| Detection | UV detector set to a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm). rsc.org |

Role of 4,4 Dibenzylbiphenyl in Complex Organic Synthesis and Catalysis

4,4'-Dibenzylbiphenyl as a Precursor in Multi-Step Organic Synthesis

The rigid biphenyl (B1667301) backbone combined with the reactive benzyl (B1604629) groups at the 4 and 4' positions makes this compound a potentially versatile building block in the construction of larger, more complex molecular architectures.

Pathways to Natural Products Containing Dibenzylbiphenyl Motifs

A number of natural products feature a dibenzylbiphenyl or a related bis-bibenzyl structure. rsc.org These compounds often exhibit interesting biological activities. The synthesis of such natural products typically involves the coupling of two substituted benzyl- or bibenzyl-type units. In this context, this compound could serve as a key intermediate.

For instance, the macrocyclic bisbibenzyls found in liverworts and some higher plants are formed in nature from the dimerization of lunularin (B1675449) derivatives. rsc.org Synthetic strategies often mimic this approach. While direct use of this compound is not prominently reported, its derivatives, such as 4,4'-bis(bromomethyl)biphenyl, are commercially available and serve as reactive precursors for introducing the dibenzylbiphenyl core. escholarship.orgmdpi.com These halogenated derivatives can undergo nucleophilic substitution reactions to build more complex structures.

| Natural Product Class | Core Structural Motif | Potential Synthetic Connection to this compound |

| Macrocyclic Bisbibenzyls | Dibenzylbiphenyl | Could serve as a foundational scaffold for macrocyclization. |

| Substituted Biphenyls | Biphenyl | The biphenyl core of this compound is a common feature. |

Synthesis of Complex Polyaromatic Hydrocarbons

Polyaromatic hydrocarbons (PAHs) are a class of compounds with extended π-systems, making them interesting for materials science and electronics. The synthesis of large and complex PAHs often relies on the cyclization of strategically designed precursors. researchgate.netnih.gov

The benzyl groups of this compound offer handles for intramolecular cyclization reactions, such as the Scholl reaction, which is a powerful method for forming carbon-carbon bonds between aromatic rings via oxidative dehydrogenation. researchgate.net By functionalizing the phenyl rings of the benzyl groups, one could envision a pathway where these groups are induced to cyclize onto the biphenyl core or with each other, leading to the formation of larger, rigid PAH structures.

Common strategies for PAH synthesis that could theoretically be applied to this compound include:

Scholl Reaction: Oxidative intramolecular aryl-aryl coupling. researchgate.net

Diels-Alder Reaction: Building new rings onto the existing aromatic framework. researchgate.net

Transition-Metal-Catalyzed C-H Activation: Direct functionalization and cyclization. researchgate.net

Catalytic Applications of this compound-Based Ligands

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions. The biphenyl scaffold is a common feature in many privileged ligands due to its rigidity and steric properties.

Ligand Design for Transition Metal Catalysis

While specific ligands based on this compound are not widely reported, the general principles of ligand design suggest its potential. The benzyl groups could be functionalized with donor atoms like phosphorus, nitrogen, or oxygen to create chelating ligands. The biphenyl backbone would provide a rigid and sterically tunable platform.

For example, phosphine (B1218219) ligands based on a biphenyl core, such as SPhos and JohnPhos, are highly effective in a variety of cross-coupling reactions. By analogy, a phosphine-functionalized this compound could offer unique steric and electronic properties to a metal center, potentially influencing the efficiency and selectivity of catalytic transformations.

| Ligand Design Feature | Potential Advantage of a this compound Scaffold |

| Rigidity | Predictable coordination geometry and steric influence. |

| Steric Hindrance | The benzyl groups can be used to create a bulky ligand environment. |

| Chirality | Introduction of chiral centers on the benzyl groups for enantioselective catalysis. |

Exploration of Enantioselective Catalytic Reactions

The development of enantioselective catalysts is a major goal in modern organic synthesis. Chiral ligands are key to achieving high levels of enantioselectivity. By introducing chirality into the benzyl groups of a this compound-based ligand, it may be possible to create a chiral environment around a metal center.

This chiral environment could then be used to control the stereochemical outcome of a variety of catalytic reactions, such as asymmetric hydrogenation, C-H amination, or cross-coupling reactions. researchgate.net The distance and orientation of the chiral elements relative to the catalytic site, dictated by the biphenyl backbone, would be critical to the success of such a ligand.

Mechanistic Studies of Catalytic Processes Involving this compound Precursors

Understanding the mechanism of a catalytic reaction is essential for its optimization and the development of new catalysts. While there are no specific mechanistic studies involving this compound in catalysis reported, studies on related biphenyl-based ligands provide a framework for what could be expected.